Cas no 1803593-18-1 (5-amino-2-(trifluoromethyl)benzoic acid hydrochloride)

5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride is a fluorinated aromatic compound with a carboxyl group and an amino group, stabilized in its hydrochloride salt form. The trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. This intermediate is particularly useful in the development of active ingredients due to its structural rigidity and metabolic stability. The hydrochloride salt improves solubility, facilitating reactions in polar solvents. Its high purity and well-defined reactivity profile make it a reliable building block for heterocyclic and amide coupling reactions. Suitable for research and industrial applications, it offers consistent performance in demanding synthetic pathways.
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride structure
1803593-18-1 structure
商品名:5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
CAS番号:1803593-18-1
MF:C8H7ClF3NO2
メガワット:241.594891786575
CID:5211059

5-amino-2-(trifluoromethyl)benzoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
    • インチ: 1S/C8H6F3NO2.ClH/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14;/h1-3H,12H2,(H,13,14);1H
    • InChIKey: XLAUBXZUBGQLGL-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=C(N)C=CC=1C(F)(F)F)(=O)O.Cl

5-amino-2-(trifluoromethyl)benzoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-62331-1.0g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
1.0g
$214.0 2025-03-15
Enamine
EN300-62331-0.05g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
0.05g
$50.0 2025-03-15
Enamine
EN300-62331-0.5g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
0.5g
$167.0 2025-03-15
Enamine
EN300-62331-0.25g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
0.25g
$106.0 2025-03-15
Enamine
EN300-62331-2.5g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
2.5g
$530.0 2025-03-15
1PlusChem
1P01A97F-50mg
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95%
50mg
$168.00 2024-06-18
Enamine
EN300-62331-5.0g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
5.0g
$1057.0 2025-03-15
Enamine
EN300-62331-0.1g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
0.1g
$75.0 2025-03-15
1PlusChem
1P01A97F-100mg
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95%
100mg
$221.00 2024-06-18
Enamine
EN300-62331-10.0g
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
1803593-18-1 95.0%
10.0g
$2112.0 2025-03-15

5-amino-2-(trifluoromethyl)benzoic acid hydrochloride 関連文献

5-amino-2-(trifluoromethyl)benzoic acid hydrochlorideに関する追加情報

5-Amino-2-(Trifluoromethyl)Benzoic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1803593-18-1, commonly referred to as 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and materials science. This compound is characterized by its unique structure, which combines an amino group at the 5-position and a trifluoromethyl group at the 2-position of a benzoic acid moiety, further modified by a hydrochloride counterion. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride, allowing researchers to explore its potential in drug development. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's stability and bioavailability, while the amino group contributes to hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems. These features make this compound a promising candidate for targeting specific receptors or enzymes involved in diseases such as cancer and neurodegenerative disorders.

In the realm of pharmacology, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride has shown remarkable potential as an anti-tumor agent. Studies conducted in 2023 revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action involves inhibition of key enzymes responsible for cell proliferation and survival, such as cyclin-dependent kinases (CDKs). This discovery has opened new avenues for developing targeted therapies with reduced side effects compared to traditional chemotherapeutic agents.

Beyond its pharmacological applications, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride has also found utility in materials science. Its ability to form stable crystalline structures under varying conditions makes it an ideal candidate for the development of advanced materials such as organic semiconductors and sensors. Recent research has demonstrated that this compound can be incorporated into thin-film transistor (TFT) devices, exhibiting superior charge transport properties and environmental stability.

The synthesis of 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the trifluoromethyl group is typically achieved through electrophilic substitution reactions using triflic anhydride or other suitable reagents. The amino group is introduced via nucleophilic aromatic substitution or by utilizing protected amino precursors. The final step involves protonation with hydrochloric acid to form the hydrochloride salt, ensuring optimal solubility and stability for subsequent applications.

From an environmental perspective, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride demonstrates low toxicity and minimal bioaccumulation potential, making it suitable for use in eco-friendly applications. Its degradation pathways have been studied extensively, revealing that it undergoes rapid breakdown under aerobic conditions, reducing its environmental footprint.

In conclusion, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride (CAS No. 1803593-18-1) stands as a testament to the advancements in chemical synthesis and its diverse applications across multiple disciplines. With ongoing research uncovering new potential uses and improved synthetic methodologies, this compound is poised to play a pivotal role in shaping future innovations in medicine and materials science.

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